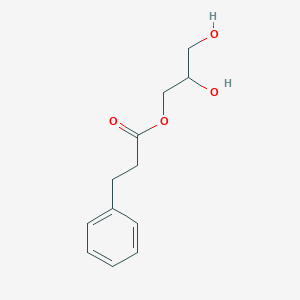![molecular formula C13H18S B14233000 Benzene, [(1-methyl-5-hexenyl)thio]- CAS No. 477482-11-4](/img/structure/B14233000.png)
Benzene, [(1-methyl-5-hexenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1-methyl-5-hexenyl)thio]- is an organic compound with a unique structure that combines a benzene ring with a thioether group attached to a 1-methyl-5-hexenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methyl-5-hexenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor. One common method is the reaction of benzene with 1-methyl-5-hexenyl thiol under acidic conditions to form the desired thioether compound. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of Benzene, [(1-methyl-5-hexenyl)thio]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1-methyl-5-hexenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [(1-methyl-5-hexenyl)thio]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [(1-methyl-5-hexenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (methylthio)-: Similar structure with a methylthio group instead of a 1-methyl-5-hexenylthio group.
Benzene, 1-(1,5-dimethylhexyl)-4-methyl-: Similar structure with a 1,5-dimethylhexyl group instead of a 1-methyl-5-hexenylthio group.
Benzene, 1,3-dimethyl-5-(1-methylethenyl)-: Similar structure with a 1-methylethenyl group instead of a 1-methyl-5-hexenylthio group.
Uniqueness
Benzene, [(1-methyl-5-hexenyl)thio]- is unique due to the presence of the thioether group attached to a 1-methyl-5-hexenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Propiedades
Número CAS |
477482-11-4 |
|---|---|
Fórmula molecular |
C13H18S |
Peso molecular |
206.35 g/mol |
Nombre IUPAC |
hept-6-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C13H18S/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h3,5,7-8,10-12H,1,4,6,9H2,2H3 |
Clave InChI |
AFFGMJYBTSHKTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


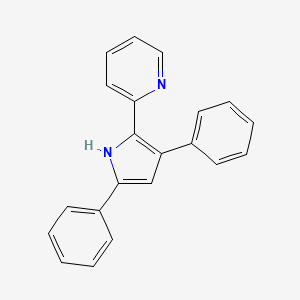
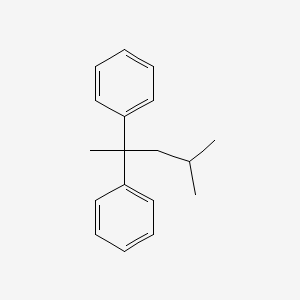
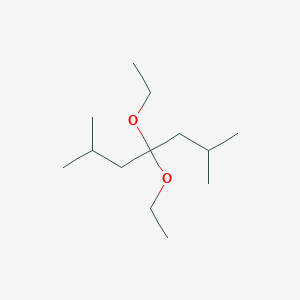

![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
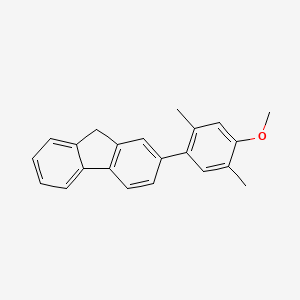
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
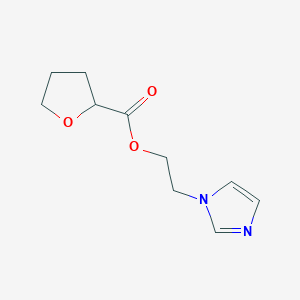
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)

![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
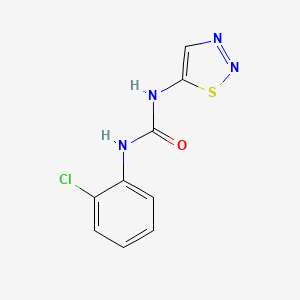
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
